Ro 32-0432 (Hydrochlorid)

Übersicht

Beschreibung

Ro 32-0432 hydrochloride is a selective, cell-permeable inhibitor of protein kinase C. It exhibits a high degree of selectivity for protein kinase C alpha, protein kinase C beta I, and protein kinase C beta II over protein kinase C epsilon. This compound is known for its ability to prevent T-cell-driven chronic inflammatory responses in vivo .

Wissenschaftliche Forschungsanwendungen

Ro 32-0432 Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Rolle der Proteinkinase C in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.

Biologie: Es wird in der Zellbiologie eingesetzt, um die Signalwege zu untersuchen, die von der Proteinkinase C vermittelt werden.

Medizin: Ro 32-0432 Hydrochlorid wird in vorklinischen Studien verwendet, um seine potenziellen therapeutischen Wirkungen bei Krankheiten zu untersuchen, die mit chronischen Entzündungen und Autoimmunreaktionen einhergehen.

Industrie: Es wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Proteinkinase C-bezogene Wege abzielen.

5. Wirkmechanismus

Ro 32-0432 Hydrochlorid entfaltet seine Wirkung durch die selektive Hemmung der Proteinkinase C. Es bindet an die ATP-Bindungsstelle der Proteinkinase C und verhindert so deren Aktivierung und die anschließende Phosphorylierung von nachgeschalteten Zielen. Diese Hemmung stört die Signalwege, die von der Proteinkinase C vermittelt werden, was zu einer verringerten T-Zell-Aktivierung und chronischen Entzündungsreaktionen führt .

Wirkmechanismus

Target of Action

Ro 32-0432 (hydrochloride) is a selective cell-permeable protein kinase C inhibitor . It displays slight selectivity for conventional protein kinase C isoforms over calcium and atypical protein kinase C isoforms . The binding affinities for rat isoforms are 9, 28, 31, 37, and 108 nM for protein kinase C’s α, βΙ, βΙΙ, γ, and ε respectively .

Mode of Action

Ro 32-0432 (hydrochloride) interacts with its targets, the protein kinase C isoforms, by inhibiting their activity . This inhibition prevents the phosphorylation of downstream proteins that would normally be activated by protein kinase C, thereby altering cellular signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by Ro 32-0432 (hydrochloride) is the protein kinase C signaling pathway . By inhibiting protein kinase C, Ro 32-0432 (hydrochloride) disrupts the normal signaling processes within the cell, which can lead to changes in cellular function .

Pharmacokinetics

It is known that ro 32-0432 (hydrochloride) is orally available , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body

Result of Action

The molecular and cellular effects of Ro 32-0432 (hydrochloride)'s action include the prevention of T-cell activation . By inhibiting protein kinase C, Ro 32-0432 (hydrochloride) can prevent the activation of T-cells, which play a key role in the immune response . This can result in the prevention of chronic inflammation .

Biochemische Analyse

Biochemical Properties

Ro 32-0432 (hydrochloride) interacts with several enzymes and proteins, primarily the PKC isoforms. The IC50 values of Ro 32-0432 (hydrochloride) for PKCα, PKCβI, PKCβII, PKCγ, and PKCε are 9.3 nM, 28 nM, 30 nM, 36.5 nM, and 108.3 nM, respectively . This indicates that Ro 32-0432 (hydrochloride) has a high affinity for these enzymes, effectively inhibiting their activity.

Cellular Effects

Ro 32-0432 (hydrochloride) has significant effects on various types of cells and cellular processes. It prevents T-cell activation, which has potential implications for chronic inflammatory and autoimmune diseases research . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Ro 32-0432 (hydrochloride) exerts its effects at the molecular level primarily through its inhibition of PKC. It is an ATP-competitive inhibitor, meaning it competes with ATP for the binding site on PKC, thereby preventing the phosphorylation process that activates the enzyme .

Dosage Effects in Animal Models

In animal models, the effects of Ro 32-0432 (hydrochloride) can vary with different dosages. For example, it has been shown to inhibit subsequent phorbol ester-induced edema in rats when administered orally at doses of 10-50 mg/kg .

Metabolic Pathways

Ro 32-0432 (hydrochloride) is involved in the PKC signaling pathway, which plays a crucial role in several cellular processes including cell growth, differentiation, and apoptosis

Subcellular Localization

The subcellular localization of Ro 32-0432 (hydrochloride) is likely to be influenced by the distribution of PKC, as it is a PKC inhibitor. PKC is known to be present in various compartments within the cell, including the cytoplasm and the plasma membrane .

Vorbereitungsmethoden

Die Synthese von Ro 32-0432 Hydrochlorid umfasst mehrere Schritte, darunter die Bildung der Bisindolylmaleimid-Kernstruktur. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Bisindolylmaleimid-Kerns: Dies beinhaltet die Reaktion von Indolderivaten mit Maleimid unter bestimmten Bedingungen.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte Selektivität und Potenz zu erreichen.

Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihre Hydrochloridsalzform, um ihre Löslichkeit und Stabilität zu verbessern.

Industrielle Produktionsmethoden für Ro 32-0432 Hydrochlorid sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Ro 32-0432 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen verändern, die an den Bisindolylmaleimid-Kern gebunden sind.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter funktioneller Gruppen zu verändern.

Substitution: Substitutionsreaktionen sind üblich für die Modifizierung der Substituenten an den Indolringen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Ro 32-0432 Hydrochlorid ist einzigartig in seiner hohen Selektivität für Proteinkinase C alpha, Proteinkinase C beta I und Proteinkinase C beta II gegenüber Proteinkinase C epsilon. Ähnliche Verbindungen umfassen:

Bisindolylmaleimid I: Ein weiterer Proteinkinase C-Inhibitor mit einem breiteren Selektivitätsprofil.

Bisindolylmaleimid X: Ein selektiver Inhibitor der Proteinkinase C mit einer anderen Selektivität im Vergleich zu Ro 32-0432 Hydrochlorid.

Bisindolylmaleimid IV: Bekannt für seine inhibitorischen Wirkungen auf die Proteinkinase C, jedoch mit einem anderen Selektivitätsmuster.

Ro 32-0432 Hydrochlorid zeichnet sich durch seine spezifische Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der Forschung macht, die sich auf die Proteinkinase C konzentriert.

Eigenschaften

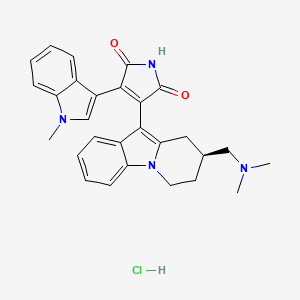

IUPAC Name |

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPRASOZRZDELU-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

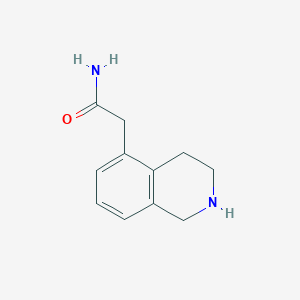

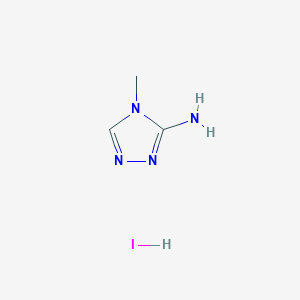

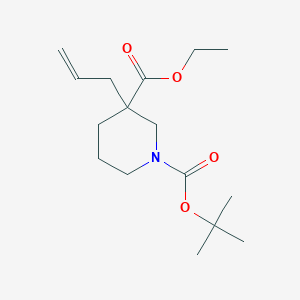

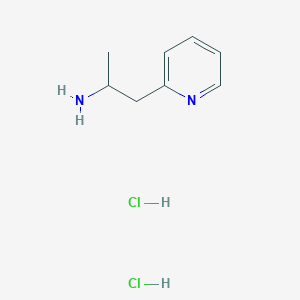

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ro 32-0432 hydrochloride in the context of nicotine dependence?

A1: Ro 32-0432 hydrochloride exhibits its effects by inhibiting G-protein coupled receptor kinase-5 (GRK5) []. While the exact role of GRK5 in nicotine dependence requires further investigation, its inhibition by Ro 32-0432 hydrochloride effectively attenuated mecamylamine-induced nicotine withdrawal symptoms in mice []. This suggests that GRK5 plays a role in the development of nicotine dependence and its associated withdrawal syndrome.

Q2: What specific nicotine withdrawal symptoms were alleviated by Ro 32-0432 hydrochloride in the studies?

A2: The studies demonstrated that Ro 32-0432 hydrochloride administration significantly reduced the composite withdrawal severity score in mice [, ]. This score encompassed various behavioral indicators of withdrawal, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)

![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)

![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)